

# A Spectroscopic Comparison of 4-Methylbenzhydryl Chloride and Its Precursors

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## Compound of Interest

Compound Name: 4-Methylbenzhydryl chloride

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This guide provides a detailed spectroscopic comparison of the key synthetic intermediate, **4-Methylbenzhydryl chloride**, with its common precursors, 4-methylbenzophenone and 4-methylbenzhydrol. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is supported by experimental protocols and visualized through a clear synthetic pathway diagram.

## Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **4-Methylbenzhydryl chloride** and its precursors. This data is essential for monitoring the progress of the synthesis and for confirming the identity and purity of the final product.

Compound	Spectroscopic Data
4-Methylbenzophenone	$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ ) $\delta$ (ppm): 7.78 (d, J = 7.2 Hz, 2H), 7.72 (d, J = 6.8 Hz, 2H), 7.56 (t, J = 7.2 Hz, 1H), 7.47 (t, J = 7.2 Hz, 2H), 7.28 (d, J = 7.2 Hz, 2H), 2.44 (s, 3H). <sup>[1]</sup> $^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ ) $\delta$ (ppm): 196.5, 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2, 21.7. <sup>[1]</sup> Mass Spectrum (m/z): Molecular Ion $[\text{M}]^+$ at 196. IR ( $\text{cm}^{-1}$ ): ~1660 (C=O stretch).
4-Methylbenzhydrol	$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ ) $\delta$ (ppm): 7.34-7.22 (m, 9H), 5.75 (s, 1H), 2.32 (s, 3H), 2.31 (d, 1H, OH). <sup>[2]</sup> $^{13}\text{C}$ NMR ( $\text{CDCl}_3$ ) $\delta$ (ppm): 143.8, 141.0, 137.0, 129.1, 128.4, 127.1, 126.4, 75.9, 21.1. Mass Spectrum (m/z): Molecular Ion $[\text{M}]^+$ at 198. <sup>[3]</sup> IR ( $\text{cm}^{-1}$ ): ~3350 (O-H stretch, broad), ~3020 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1015 (C-O stretch).

## 4-Methylbenzhydryl chloride

Molecular Formula:  $C_{14}H_{13}Cl$  Molecular Weight: 216.71 g/mol  $^1H$  NMR (Predicted): Chemical shifts for aromatic protons are expected between 7.2-7.4 ppm. The benzylic proton (-CH(Cl)-) is anticipated to be a singlet around 6.1-6.3 ppm. The methyl group protons should appear as a singlet around 2.3 ppm.  $^{13}C$  NMR (Predicted): Aromatic carbons are expected in the 126-143 ppm range. The benzylic carbon (-CH(Cl)-) is predicted to be in the range of 65-70 ppm, and the methyl carbon should be around 21 ppm. Mass Spectrum (m/z): Expected molecular ion peaks at 216  $[M]^+$  and 218  $[M+2]^+$  with an approximate 3:1 ratio due to the chlorine isotope. A prominent fragment would be the loss of HCl to give a peak at m/z 180. IR ( $cm^{-1}$ ): Absence of the broad O-H stretch seen in the precursor alcohol. Presence of a C-Cl stretch, typically in the 600-800  $cm^{-1}$  region.

## Experimental Protocols

### Synthesis of 4-Methylbenzhydrol from 4-Methylbenzophenone

#### Materials:

- 4-Methylbenzophenone
- Sodium borohydride ( $NaBH_4$ )
- Methanol
- Water
- Dichloromethane

- Anhydrous magnesium sulfate

Procedure:

- Dissolve 4-methylbenzophenone in methanol in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to yield 4-methylbenzhydrol.

## Synthesis of 4-Methylbenzhydryl chloride from 4-Methylbenzhydrol

Method 1: Using Thionyl Chloride

Materials:

- 4-Methylbenzhydrol
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous diethyl ether or dichloromethane
- A catalytic amount of pyridine or N,N-dimethylformamide (DMF) (optional)

## Procedure:

- In a fume hood, dissolve 4-methylbenzhydrol in anhydrous diethyl ether or dichloromethane in a round-bottom flask equipped with a reflux condenser and a drying tube.
- Cool the solution in an ice bath.
- Slowly add thionyl chloride dropwise to the stirred solution. A catalytic amount of pyridine or DMF can be added to facilitate the reaction.<sup>[4]</sup> The reaction evolves SO<sub>2</sub> and HCl gases, which should be appropriately trapped.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently until the reaction is complete (monitor by TLC).
- Cool the mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.
- Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or calcium chloride.
- Filter and remove the solvent under reduced pressure to obtain the crude **4-Methylbenzhydryl chloride**, which can be further purified by distillation under reduced pressure or recrystallization.

## Method 2: Using Concentrated Hydrochloric Acid

## Materials:

- 4-Methylbenzhydrol
- Concentrated hydrochloric acid (HCl)
- A suitable organic solvent (e.g., acetone or dioxane)<sup>[5]</sup>

## Procedure:

- Dissolve 4-methylbenzhydrol in a minimal amount of a water-soluble organic solvent like acetone or dioxane.[5]
- Add an excess of concentrated hydrochloric acid to the solution. The molar ratio of benzhydrol to hydrochloric acid should be in the range of 1:2.5 to 1:8.[5]
- Stir the mixture vigorously at room temperature. The product, being insoluble in the aqueous acidic medium, will precipitate out.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, collect the solid product by filtration.
- Wash the product with cold water to remove any remaining acid.
- Dry the product thoroughly. Further purification can be achieved by recrystallization from a suitable solvent.

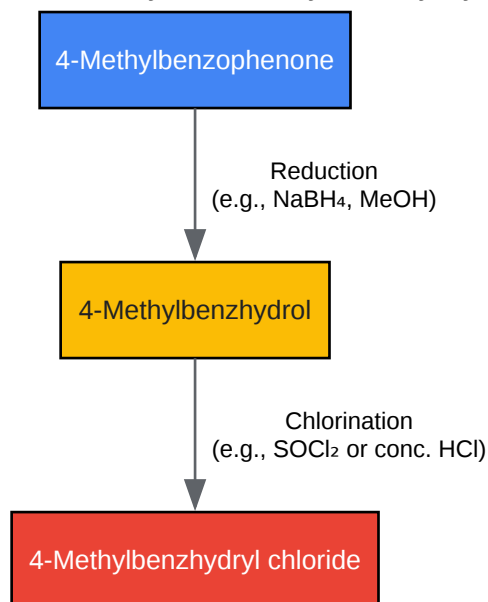
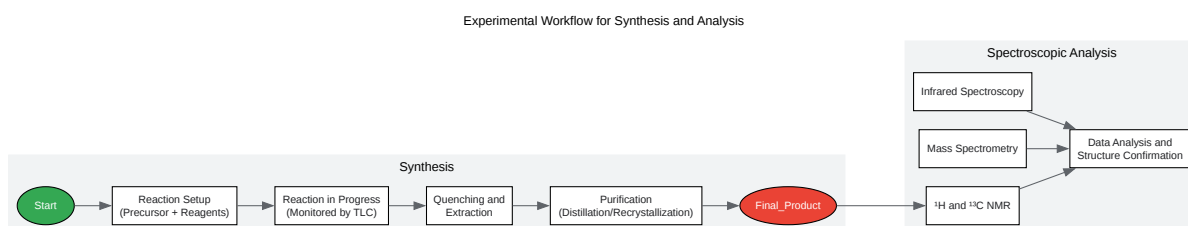
## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. Samples are dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) source.
- Infrared Spectroscopy (IR): IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

## Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the synthetic route from the precursors to **4-Methylbenzhydryl chloride** and a general workflow for the synthesis and analysis.

## Synthetic Pathway to 4-Methylbenzhydryl Chloride

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## Experimental Workflow for Synthesis and Analysis

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